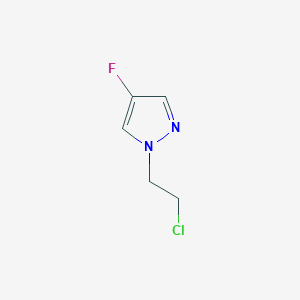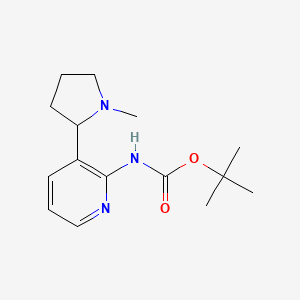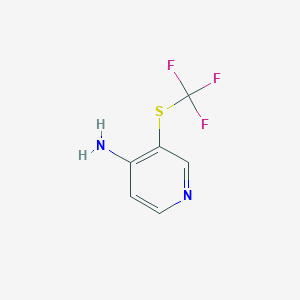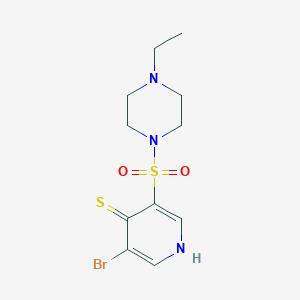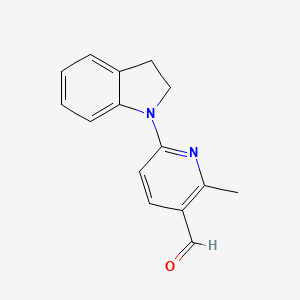
6-(Indolin-1-yl)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Indolin-1-yl)-2-methylnicotinaldehyde is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of indoline with 2-methylnicotinaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed C–H activation reaction. This method allows for the regioselective functionalization of the indoline ring, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Indolin-1-yl)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The indoline ring can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
6-(Indolin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-(Indolin-1-yl)-2-methylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, as a neuroprotective agent, it has been shown to interact with N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a crucial role in neuronal survival and function . Additionally, its antibacterial activity is attributed to its ability to inhibit key bacterial enzymes, thereby disrupting essential cellular processes .
Comparison with Similar Compounds
Indoline-6-sulfonamide: Known for its antibacterial properties and ability to inhibit bacterial enzymes.
Spiropyran derivatives: These compounds exhibit photochromic properties and have applications in smart materials and molecular electronics.
3,4-Disubstituted maleimides: These compounds are known for their biological activity, including anticancer and antibacterial properties.
Uniqueness: 6-(Indolin-1-yl)-2-methylnicotinaldehyde stands out due to its unique combination of an indoline ring and a nicotinaldehyde moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
InChI Key |
VJRBUKJKLGAXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


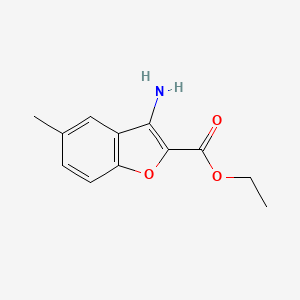

![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
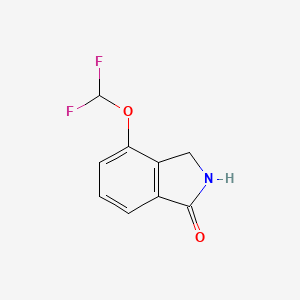
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
